2,2-Dimethyl-1-phenylcyclohexan-1-OL
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Overview
Description
2,2-Dimethyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 2,2-Dimethyl-1-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of 2,2-Dimethyl-1-phenylcyclohexanone under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Dimethyl-1-phenylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 2,2-Dimethyl-1-phenylcyclohexane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: 2,2-Dimethyl-1-phenylcyclohexanone.
Reduction: 2,2-Dimethyl-1-phenylcyclohexane.
Substitution: 2,2-Dimethyl-1-phenylcyclohexyl chloride.
Scientific Research Applications
2,2-Dimethyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylcyclohexanone
- 2,2-Dimethyl-1-phenylcyclohexane
- 2,2-Dimethyl-1-phenylcyclohexyl chloride
Uniqueness
2,2-Dimethyl-1-phenylcyclohexan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-13(2)10-6-7-11-14(13,15)12-8-4-3-5-9-12/h3-5,8-9,15H,6-7,10-11H2,1-2H3 |
InChI Key |
UCGFWXQFQGHYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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